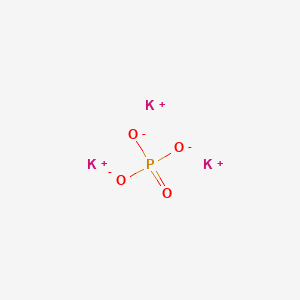
Tripotassium phosphate
Cat. No. B147822
Key on ui cas rn:
7778-53-2
M. Wt: 212.266 g/mol
InChI Key: LWIHDJKSTIGBAC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US05055124
Procedure details


reacting potassium chloride with phosphoric acid in a molar feed ratio of phosphorus to potassium in the range of at least about 1.3:1 at a temperature of about 130° C. to about 200° C. to produce potassium phosphate and by-product hydrogen chloride,




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl-:1].[K+:2].[P:3](=[O:7])([OH:6])([OH:5])[OH:4].[P].[K]>>[P:3]([O-:7])([O-:6])([O-:5])=[O:4].[K+:2].[K+:2].[K+:2].[ClH:1] |f:0.1,5.6.7.8,^1:8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[P]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of about 130° C. to about 200° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
